molecular formula C13H16BrNO2 B1598998 1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one CAS No. 213690-00-7

1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one

Cat. No.: B1598998
CAS No.: 213690-00-7
M. Wt: 298.18 g/mol
InChI Key: WGCAWTUPPWTJJF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one is an organic compound with a complex structure that includes a brominated phenol and a diethylamino group

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one typically involves multiple steps. One common method includes the bromination of 2-hydroxyacetophenone followed by the introduction of the diethylamino group through a Mannich reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one involves its interaction with various molecular targets. The diethylamino group can interact with biological receptors, while the brominated phenol moiety can participate in redox reactions. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)-2-propen-1-one can be compared with similar compounds such as:

    2-Hydroxyacetophenone: Lacks the bromine and diethylamino groups, making it less reactive in certain chemical reactions.

    5-Bromo-2-hydroxyacetophenone: Contains the bromine atom but lacks the diethylamino group, limiting its biological activity.

    3-(Diethylamino)-2-propen-1-one: Lacks the brominated phenol moiety, reducing its potential for redox reactions.

The unique combination of functional groups in this compound makes it a versatile compound with diverse applications in scientific research.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-3-15(4-2)8-7-13(17)11-9-10(14)5-6-12(11)16/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAWTUPPWTJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408032
Record name 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213690-00-7
Record name 1-(5-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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